Phenibut (β-phenyl-γ-aminobutyric acid) is a lipophilic derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), distinguished by a beta-phenyl substitution that fundamentally alters its pharmacokinetic and pharmacodynamic properties [1]. In its widely procured hydrochloride salt form (CAS 1078-21-3), it presents as a white crystalline powder with a melting point of 194.0–202.0 °C and exhibits reliable solubility profiles, achieving 20 mg/mL in DMSO and 14 mg/mL in ethanol . Industrially and scientifically, Phenibut is utilized not merely as a standalone reference material, but as a dual-action pharmacological standard targeting both GABAB receptors and α2δ subunit-containing voltage-gated calcium channels, as well as a versatile synthetic building block for the development of advanced chiral GABAergic therapeutics[2].
Procurement of generic GABA as a substitute for Phenibut fails in virtually all in vivo and advanced in vitro models because unmodified GABA lacks the necessary lipophilicity to cross the blood-brain barrier (BBB), rendering it pharmacokinetically inert for central nervous system assays [1]. Conversely, substituting Phenibut with its closest structural analog, Baclofen (β-(4-chlorophenyl)-GABA), fundamentally skews assay results; the para-chloro substitution in Baclofen increases GABAB affinity by roughly 30-fold while significantly reducing its relative affinity for α2δ voltage-dependent calcium channels [2]. Therefore, buyers requiring a balanced, moderate-affinity dual-action standard, or a specific non-halogenated precursor for chiral resolution and downstream synthesis of fluorinated analogs (e.g., 4-F-phenibut), must procure the exact Phenibut structure to ensure process compatibility and reproducible pharmacological baselines [3].
The primary structural advantage of Phenibut over baseline GABA is the addition of a beta-phenyl ring, which dramatically increases lipophilicity. While exogenous GABA administration fails to achieve meaningful central nervous system concentrations due to strict BBB exclusion, Phenibut readily crosses the BBB, achieving measurable brain concentrations within 15 to 90 minutes post-administration [1].
| Evidence Dimension | CNS Bioavailability / BBB Permeability |
| Target Compound Data | Phenibut: Rapid BBB penetration (measurable CNS levels <90 mins) |
| Comparator Or Baseline | GABA: Negligible BBB penetration |
| Quantified Difference | Phenibut provides functional CNS bioavailability, whereas GABA requires active transport manipulation or massive dosing to achieve trace CNS levels. |
| Conditions | In vivo biodistribution models (intravenous and oral administration) |
Buyers conducting in vivo neurological assays must select Phenibut over GABA to ensure the compound actually reaches the target receptors in the central nervous system.
Phenibut serves as a moderate-affinity GABAB receptor agonist, which is critical for assays requiring nuanced receptor modulation rather than total suppression. Radioligand binding experiments utilizing [3H]CGP54626 demonstrate that racemic Phenibut has a Ki of 177 ± 2 μM, and its active (R)-enantiomer has a Ki of 92 ± 3 μM. In stark contrast, the halogenated analog Baclofen exhibits a Ki of 6.0 ± 1 μM [1].
| Evidence Dimension | GABAB Receptor Binding Affinity (Ki) |
| Target Compound Data | (R)-Phenibut Ki = 92 ± 3 μM; Racemic Ki = 177 ± 2 μM |
| Comparator Or Baseline | Baclofen Ki = 6.0 ± 1 μM |
| Quantified Difference | Phenibut exhibits approximately 15- to 30-fold lower affinity for the GABAB receptor compared to Baclofen. |
| Conditions | Radioligand binding assay using [3H]CGP54626 in rat brain membrane preparations |
Procuring Phenibut prevents the profound over-suppression of neuronal firing seen with Baclofen, making it the preferred standard for dose-dependent, moderate GABAB modulation studies.
Unlike pure GABAB agonists, Phenibut possesses significant gabapentinoid activity. Binding assays using radiolabeled gabapentin on rat brain membranes reveal that (R)-Phenibut binds to the α2δ subunit of voltage-dependent calcium channels (VDCCs) with a Ki of 23 μM. While this is weaker than Gabapentin (Ki = 0.05 μM), it is notably stronger than Baclofen (Ki = 156 μM) [1].
| Evidence Dimension | α2δ Subunit Binding Affinity (Ki) |
| Target Compound Data | (R)-Phenibut Ki = 23 μM |
| Comparator Or Baseline | Baclofen Ki = 156 μM; Gabapentin Ki = 0.05 μM |
| Quantified Difference | Phenibut has a ~6.7-fold higher affinity for the α2δ subunit than Baclofen, providing a unique dual-action profile. |
| Conditions | Equilibrium dissociation constant (Ki) determination using radiolabeled gabapentin displacement |
This dual-action profile (GABAB + α2δ) makes Phenibut an indispensable reference material for researchers modeling complex, multi-target neuropathic pain and anxiolytic pathways.
Racemic Phenibut is utilized as a precursor for the isolation of enantiomerically pure (R)-Phenibut, which is the sole driver of its GABAB activity ((S)-Phenibut is inactive at GABAB). Furthermore, the unhalogenated beta-phenyl backbone of Phenibut serves as a baseline substrate in telescoped continuous flow synthesis and tandem hydrolysis-decarboxylation reactions aiming to produce fluorinated analogs (e.g., 4-F-phenibut)[1].
| Evidence Dimension | Enantiomeric Activity & Synthetic Yield |
| Target Compound Data | Racemic Phenibut yields active (R)-Phenibut (Ki = 92 μM) via resolution; supports >80% yield in cascade hydrolysis. |
| Comparator Or Baseline | (S)-Phenibut (Inactive at GABAB) |
| Quantified Difference | Procuring the racemate provides a scalable, modifiable building block for isolating the >100-fold more active (R)-enantiomer or synthesizing novel halogenated derivatives. |
| Conditions | Tandem hydrolysis-decarboxylation and continuous flow asymmetric synthesis |
For chemical manufacturing and drug discovery, procuring racemic Phenibut provides a necessary, structurally pristine intermediate for chiral separation and next-generation GABAergic drug synthesis.
Because Phenibut binds both the GABAB receptor (Ki = ~177 μM) and the α2δ subunit of VDCCs (Ki = ~23 μM for the R-enantiomer), it is a highly suitable procurement choice for laboratories requiring a dual-action reference standard. It is specifically used to baseline assays where highly selective agents like Baclofen or Gabapentin would fail to capture multi-target synergistic effects [1].
Industrial chemists procure racemic Phenibut as a foundational building block for chiral resolution workflows to isolate (R)-Phenibut. Additionally, its unhalogenated beta-phenyl structure makes it an ideal starting material or comparative baseline in the continuous flow synthesis of next-generation, high-potency derivatives like 4-F-phenibut [2].
For researchers evaluating the central nervous system impacts of GABAergic modulation, Phenibut is selected over generic GABA due to its beta-phenyl substitution, which guarantees reliable blood-brain barrier penetration and reproducible in vivo bioavailability without the need for complex delivery vectors [3].
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